
Iridium--scandium (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iridium–scandium (1/1) is a binary intermetallic compound composed of iridium and scandium in a 1:1 atomic ratio. This compound is part of the iridium-scandium system, which includes several intermediate phases. Iridium and scandium are both transition metals, with iridium known for its high density, corrosion resistance, and high melting point, while scandium is valued for its lightweight and strength-enhancing properties when alloyed with other metals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of iridium–scandium (1/1) typically involves high-temperature synthesis methods. One common approach is the direct reaction of elemental iridium and scandium at elevated temperatures. The elements are mixed in the desired stoichiometric ratio and heated in a vacuum or inert atmosphere to prevent oxidation. The reaction is carried out at temperatures ranging from 1000°C to 1500°C .
Industrial Production Methods
Industrial production of iridium–scandium (1/1) may involve more sophisticated techniques such as arc melting or induction melting. These methods ensure thorough mixing and homogeneity of the alloy. The molten alloy is then rapidly cooled to form the desired intermetallic compound .
Análisis De Reacciones Químicas
Types of Reactions
Iridium–scandium (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at high temperatures, forming oxides of iridium and scandium.
Reduction: Reduction reactions can be used to revert the oxides back to the metallic state.
Substitution: Substitution reactions may occur with other metals, leading to the formation of different intermetallic compounds.
Common Reagents and Conditions
Oxidation: Typically involves exposure to oxygen or air at elevated temperatures.
Reduction: Common reducing agents include hydrogen gas or carbon monoxide.
Substitution: Reactions with other metals such as aluminum or titanium can be carried out in a molten state.
Major Products
Oxidation: Iridium oxide (IrO₂) and scandium oxide (Sc₂O₃).
Reduction: Metallic iridium and scandium.
Substitution: Formation of new intermetallic compounds such as iridium-aluminum or scandium-titanium alloys.
Aplicaciones Científicas De Investigación
Iridium–scandium (1/1) has several scientific research applications due to its unique properties:
Mecanismo De Acción
The mechanism of action of iridium–scandium (1/1) in various applications involves its ability to form stable complexes and its resistance to corrosion and oxidation. In catalysis, the compound facilitates reactions by providing active sites for the reactants. In biological and medical applications, its luminescent properties and ability to generate reactive oxygen species play a crucial role .
Comparación Con Compuestos Similares
Similar Compounds
Iridium-aluminum (IrAl): Known for its high-temperature stability and use in aerospace applications.
Scandium-aluminum (ScAl): Valued for its lightweight and strength-enhancing properties in alloys.
Iridium-titanium (IrTi): Used in high-temperature and corrosion-resistant applications.
Uniqueness
Iridium–scandium (1/1) stands out due to its combination of high melting point, corrosion resistance, and lightweight properties. This makes it particularly suitable for applications requiring both high strength and resistance to extreme conditions .
Propiedades
Número CAS |
12030-53-4 |
|---|---|
Fórmula molecular |
IrSc |
Peso molecular |
237.17 g/mol |
Nombre IUPAC |
iridium;scandium |
InChI |
InChI=1S/Ir.Sc |
Clave InChI |
JWZJOUVAKLVAPX-UHFFFAOYSA-N |
SMILES canónico |
[Sc].[Ir] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Silane, [(2,2-dibromocyclopropyl)methyl]trimethyl-](/img/structure/B14728369.png)

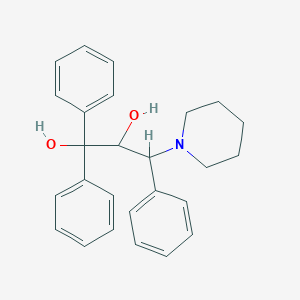
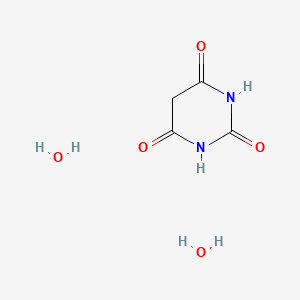
![Bicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid](/img/structure/B14728388.png)
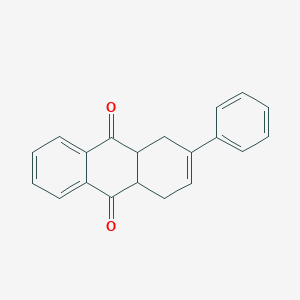

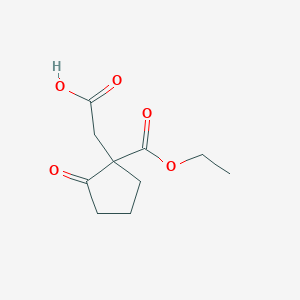
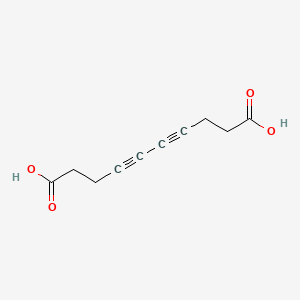
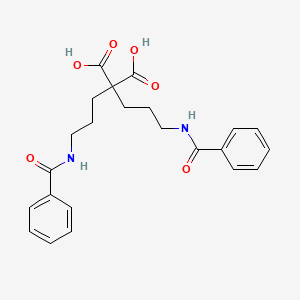
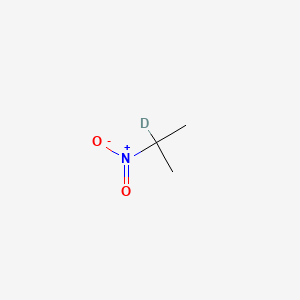
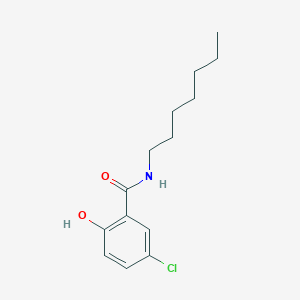

![6-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14728443.png)
